3-(3-Methoxypropoxy)propansäure

Übersicht

Beschreibung

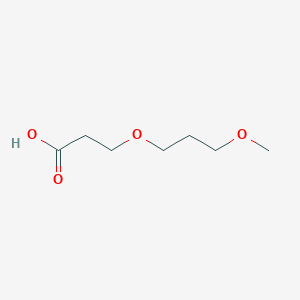

3-(3-Methoxypropoxy)propanoic acid is an organic compound with the molecular formula C7H14O4. It is a derivative of propanoic acid, featuring a methoxypropoxy group attached to the propanoic acid backbone.

Wissenschaftliche Forschungsanwendungen

3-(3-Methoxypropoxy)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

Target of Action

It is known that similar compounds, such as perfluoroalkylated substances (pfas), can activate human nuclear receptors .

Mode of Action

It’s structurally similar compounds, such as pfas, have been shown to activate peroxisome proliferator-activated receptor alpha (pparα) .

Biochemical Pathways

Related compounds like 3-hydroxypropionic acid (3-hp) are known to be involved in autotrophic carbon dioxide (co2) assimilation pathway .

Pharmacokinetics

It is known that the compound is volatile and starts to decompose thermally at 125°c with completion at 175°c . This suggests that the compound’s bioavailability may be influenced by its volatility and thermal stability.

Result of Action

Related compounds like pfas have been shown to have diverse biological effects, including effects on adipose and bone differentiation .

Action Environment

It is known that the compound is volatile and starts to decompose thermally at 125°c , suggesting that temperature could be a significant environmental factor influencing its action and stability.

Biochemische Analyse

Biochemical Properties

3-(3-Methoxypropoxy)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as pyruvate carboxylase and aspartate aminotransferase . These interactions are crucial for the compound’s role in metabolic processes, influencing the conversion of substrates and the production of essential metabolites.

Cellular Effects

The effects of 3-(3-Methoxypropoxy)propanoic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can enhance estrogen receptor β activity and androgen receptor activity in human cell lines . These effects are significant as they can alter cellular responses and metabolic activities, impacting overall cell health and function.

Molecular Mechanism

At the molecular level, 3-(3-Methoxypropoxy)propanoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it has been shown to interact with enzymes like 3-hydroxypropionate dehydrogenase, which plays a role in the β-alanine pathway . These interactions are essential for the compound’s biochemical activity and its influence on metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Methoxypropoxy)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 3-(3-Methoxypropoxy)propanoic acid vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can cause significant changes in metabolic pathways and lead to adverse health effects . It is crucial to determine the optimal dosage to maximize benefits and minimize risks.

Metabolic Pathways

3-(3-Methoxypropoxy)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various metabolites. For example, it is part of the β-alanine pathway, where it interacts with enzymes like aspartate decarboxylase and β-alanine-pyruvate aminotransferase . These interactions are essential for maintaining metabolic flux and regulating metabolite levels.

Transport and Distribution

The transport and distribution of 3-(3-Methoxypropoxy)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 3-(3-Methoxypropoxy)propanoic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize within the endoplasmic reticulum and other vesicular structures . This localization is essential for its role in metabolic processes and its interactions with other biomolecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methoxypropoxy)propanoic acid typically involves the reaction of 3-chloropropanoic acid with methoxypropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methoxypropoxy group. The reaction conditions generally include heating the mixture to a temperature of around 80-100°C for several hours .

Industrial Production Methods: On an industrial scale, the production of 3-(3-methoxypropoxy)propanoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Methoxypropoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted propanoic acid derivatives.

Vergleich Mit ähnlichen Verbindungen

3-Methoxypropanoic acid: A simpler analog with a methoxy group attached to the propanoic acid backbone.

3-(3-Methoxyphenyl)propanoic acid: A compound with a methoxyphenyl group attached to the propanoic acid backbone.

Uniqueness: 3-(3-Methoxypropoxy)propanoic acid is unique due to the presence of the methoxypropoxy group, which imparts distinct chemical and physical properties.

Biologische Aktivität

3-(3-Methoxypropoxy)propanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to explore the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

3-(3-Methoxypropoxy)propanoic acid features a propanoic acid backbone with a methoxypropoxy substituent. This unique structure contributes to its chemical reactivity and biological activity. The compound's molecular formula is C₈H₁₈O₃, and it possesses both hydrophilic and lipophilic characteristics, making it versatile in interactions with biological systems.

Antimicrobial Properties

Research indicates that 3-(3-Methoxypropoxy)propanoic acid exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Effects

Studies have also highlighted the compound's anticancer properties. It appears to enhance the activity of certain nuclear receptors involved in cancer pathways, thereby influencing cell proliferation and apoptosis in cancer cell lines.

Target Interaction

The compound interacts with several biological targets, including:

- Nuclear Receptors : It activates peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and energy homeostasis.

- Enzymatic Activity : It influences enzymes such as pyruvate carboxylase and aspartate aminotransferase, which are critical in metabolic pathways.

Cellular Effects

At the cellular level, 3-(3-Methoxypropoxy)propanoic acid affects:

- Cell Signaling Pathways : It modulates pathways that regulate gene expression and cellular metabolism.

- Hormonal Activity : The compound enhances estrogen receptor β and androgen receptor activities, which may contribute to its effects on growth and differentiation in various tissues.

Pharmacokinetics

The pharmacokinetic profile of 3-(3-Methoxypropoxy)propanoic acid suggests that it is relatively stable under physiological conditions but may undergo thermal decomposition at elevated temperatures (beginning at 125°C). Its volatility could influence its bioavailability and effectiveness in therapeutic applications.

Dosage Effects

Research on dosage effects indicates variability in biological responses:

- Low Doses : Potentially beneficial effects on metabolic processes.

- High Doses : Associated with adverse effects, including toxicity and disruption of metabolic pathways.

Case Studies

Several studies have examined the biological activity of 3-(3-Methoxypropoxy)propanoic acid:

- Antimicrobial Activity Study : A laboratory study demonstrated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL. This suggests its potential as a natural preservative or therapeutic agent against infections.

- Anticancer Research : In vitro studies showed that the compound reduced proliferation rates in breast cancer cell lines by 30% at 100 µM concentration, indicating a promising avenue for cancer therapy development.

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-Methoxypropanoic Acid | Simple analog | Limited antimicrobial properties |

| 3-(3-Methoxyphenyl)propanoic Acid | Phenyl-substituted variant | Enhanced anticancer properties |

| 3-(3-Methoxypropoxy)propanoic Acid | Unique methoxypropoxy group | Broad antimicrobial and anticancer effects |

Eigenschaften

IUPAC Name |

3-(3-methoxypropoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-10-4-2-5-11-6-3-7(8)9/h2-6H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWXERWUKMMXJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.